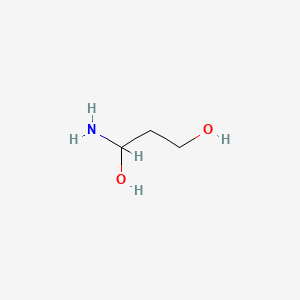
(R)-1-Amino-propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-Amino-propane-1,3-diol, also known as serinol, is an amino alcohol with the molecular formula C₃H₉NO₂. It is a prochiral molecule and a structural analogue to the amino acid serine. This compound is known for its stability, hygroscopic nature, and high solubility in water. It has a molecular weight of 91.11 g/mol, a melting point of 52-56°C, and a boiling point of 115-116°C .
Vorbereitungsmethoden
(R)-1-Amino-propane-1,3-diol can be synthesized through various methods:
Chemical Synthesis: One common method involves the reaction of dihydroxyacetone with ammonia or dihydroxyacetone oxime.
Biotechnological Conversion: Glycerol can be converted to this compound using recombinant Escherichia coli strains.
Industrial Production: Industrial methods often involve the hydration of acrolein followed by hydrogenation of the resulting 3-hydroxypropionaldehyde.
Analyse Chemischer Reaktionen
(R)-1-Amino-propane-1,3-diol undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using strong bases like NaHCO₃ or CsCO₃.
Amination and Dehydration: These reactions can be catalyzed by hydrogen transfer.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed include various amino alcohols and derivatives .
Wissenschaftliche Forschungsanwendungen
(R)-1-Amino-propane-1,3-diol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of (R)-1-Amino-propane-1,3-diol involves its interaction with molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for enzymes like dihydroxyacetone phosphate aminotransferase, facilitating the transamination process.
Catalytic Mechanisms: In industrial applications, it undergoes catalytic reactions involving glycerol dehydratases, which are crucial for its conversion to 1,3-propanediol.
Vergleich Mit ähnlichen Verbindungen
(R)-1-Amino-propane-1,3-diol can be compared with other similar compounds:
2-Amino-1,3-propanediol:
1,2-Propanediol: This compound is used in the production of polymers and as a solvent, but lacks the amino group present in this compound.
3-Amino-1,2-propanediol: Known for its use as a chiral selector ligand, it has different reactivity due to its distinct structural arrangement.
This compound stands out due to its unique combination of amino and hydroxyl groups, making it versatile for various chemical and biological applications.
Eigenschaften
Molekularformel |
C3H9NO2 |
|---|---|
Molekulargewicht |
91.11 g/mol |
IUPAC-Name |
1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2 |
InChI-Schlüssel |
DOGCTUGYGZGSFX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B8521034.png)
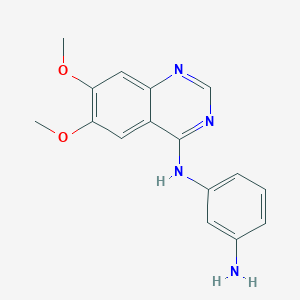
![2-(2,3-Difluoro-phenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone](/img/structure/B8521039.png)
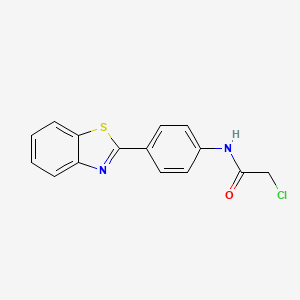
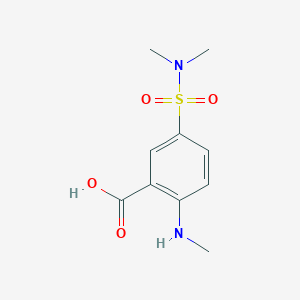
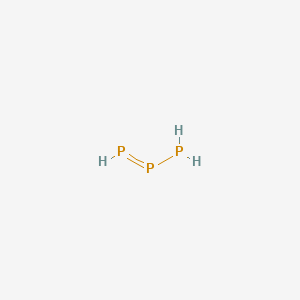
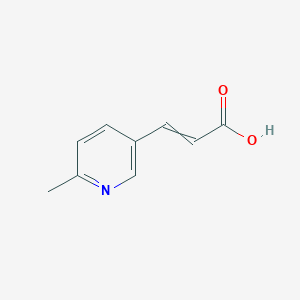
![1-Ethyl-9-methoxy-2,6,7,12-tetrahydroindolo[2,3-A]chinolizine4(3H)-ON](/img/structure/B8521061.png)
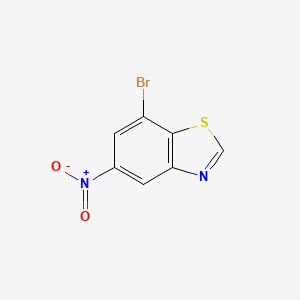
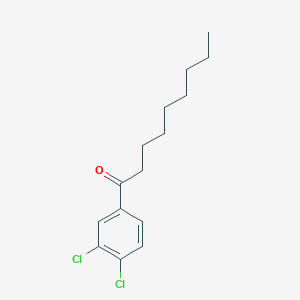
![allyl N-[(mesitylsulfonyl)-oxy]carbamate](/img/structure/B8521096.png)
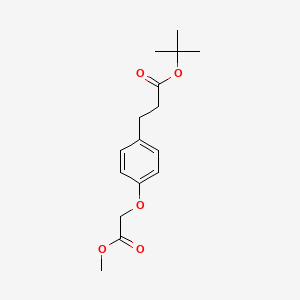
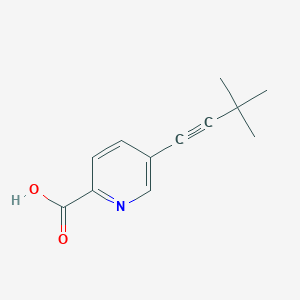
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-](/img/structure/B8521117.png)
